molecular formula C10H11F3N2O B11877349 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 794461-83-9

5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B11877349
CAS No.: 794461-83-9
M. Wt: 232.20 g/mol
InChI Key: JGYNDJDEWPSXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound that contains both nitrogen and fluorine atoms

Preparation Methods

The synthesis of 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures results in the formation of 5-methoxy-7-fluoroquinoline, which can be further modified to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

    Cyclization: Cyclization reactions can be used to form more complex heterocyclic structures from this compound.

Common reagents and conditions used in these reactions include sodium methoxide, liquid ammonia, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The unique chemical structure of this compound makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: It is used as a tool compound in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

5-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

794461-83-9

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

5-methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine

InChI

InChI=1S/C10H11F3N2O/c1-16-9-7-2-3-14-5-6(7)4-8(15-9)10(11,12)13/h4,14H,2-3,5H2,1H3

InChI Key

JGYNDJDEWPSXGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCNCC2=CC(=N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.